4-Acetyl-2-(2-methylthiazol-4-yl)thiazole
Description
4-Acetyl-2-(2-methylthiazol-4-yl)thiazole is a heterocyclic organic compound with a thiazole ring. It contains a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole nucleus is known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and cytotoxic properties .
Synthesis Analysis
The synthesis of this compound involves the acetylation of 2-(2-methylthiazol-4-yl)thiazole. The acetyl group (CH₃CO-) is introduced at the C-4 position of the thiazole ring. The synthetic route typically includes chemical reactions such as acetylation and purification steps .
Molecular Structure Analysis
The molecular formula of This compound is C₉H₈N₂OS₂ , with a molecular weight of approximately 224.3 g/mol. The thiazole ring is planar, and its aromaticity arises from the delocalization of π-electrons of the sulfur atom. The compound exhibits characteristic chemical shifts in its NMR spectrum .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These reactions are influenced by the aromaticity of the thiazole ring .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)7-3-14-9(11-7)8-4-13-6(2)10-8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFPIQKTUEXNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372547 | |
Record name | 4-acetyl-2-(2-methylthiazol-4-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849066-64-4 | |
Record name | 4-acetyl-2-(2-methylthiazol-4-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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